Core Scaffold Architecture: Monoketo Pyrrolopyridine vs. Dioxo Isoindoline of Pomalidomide
CRBN ligand-661 features a 5-oxo-5H-pyrrolo[3,4-b]pyridine core (monoketo), whereas pomalidomide possesses a 1,3-dioxo-isoindoline core. The presence of a single carbonyl in the pyrrolopyridine ring reduces the hydrogen-bond acceptor count at the CRBN-binding interface from 2 (dioxo) to 1 (monoketo), altering the electronic and steric profile of the solvent-exposed face . This structural difference directly affects the exit vector trajectory for linker attachment in PROTACs: the pyrrolopyridine nitrogen and the chloro-substituent generate a distinct geometric orientation compared to the 4-amino position of pomalidomide [1]. There is no published quantitative binding affinity (IC50 or Ki) for CRBN ligand-661 available in peer-reviewed literature or major public databases as of the search date. This lack of data precludes a direct potency comparison with pomalidomide (IC50 ~3 µM for CRBN-DDB1 complex) .
| Evidence Dimension | Core scaffold hydrogen-bond acceptor count and linker exit vector geometry |
|---|---|
| Target Compound Data | 1 carbonyl (5-oxo); pyrrolo[3,4-b]pyridine core; MW 279.68 |
| Comparator Or Baseline | Pomalidomide: 2 carbonyls (1,3-dioxo); isoindoline core; MW 273.24 |
| Quantified Difference | Carbonyl count: 1 vs. 2; Exit vector orientation qualitatively distinct due to pyridine ring substitution pattern |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature |
Why This Matters
The monoketo scaffold offers a different exit vector geometry for PROTAC linker attachment, which can be critical when optimizing ternary complex formation for a specific target protein.
- [1] Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707364. View Source
